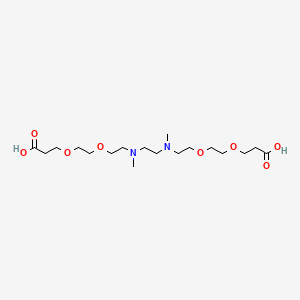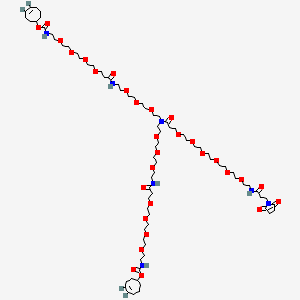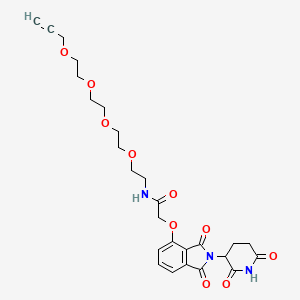
N,N'-DME-N,N'-Bis-PEG2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-DME-N,N’-Bis-PEG2-acid is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a novel class of therapeutic agents designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DME-N,N’-Bis-PEG2-acid involves the reaction of polyethylene glycol with N,N’-dimethylethylenediamine and subsequent acidification. The reaction conditions typically include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization
Industrial Production Methods
Industrial production of N,N’-DME-N,N’-Bis-PEG2-acid follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Automated Systems: For precise control of reaction conditions.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-DME-N,N’-Bis-PEG2-acid undergoes various chemical reactions, including:
Substitution Reactions: Where functional groups are replaced by other groups.
Condensation Reactions: Involving the combination of two molecules with the loss of a small molecule such as water.
Hydrolysis: Breaking down the compound in the presence of water
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Acidic and Basic Conditions: Using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of N,N’-DME-N,N’-Bis-PEG2-acid can yield polyethylene glycol and N,N’-dimethylethylenediamine .
Aplicaciones Científicas De Investigación
N,N’-DME-N,N’-Bis-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
N,N’-DME-N,N’-Bis-PEG2-acid functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-DME-N,N’-Bis-PEG3-acid: Similar structure but with an additional ethylene glycol unit.
N,N’-DME-N,N’-Bis-PEG4-acid: Contains two additional ethylene glycol units.
N,N’-DME-N,N’-Bis-PEG5-acid: Contains three additional ethylene glycol units
Uniqueness
N,N’-DME-N,N’-Bis-PEG2-acid is unique due to its specific length and flexibility, making it suitable for certain PROTAC applications where other PEG linkers may not be as effective. Its balance of hydrophilicity and hydrophobicity also contributes to its effectiveness in various biological environments .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O8/c1-19(7-11-27-15-13-25-9-3-17(21)22)5-6-20(2)8-12-28-16-14-26-10-4-18(23)24/h3-16H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVJNRDGGKVUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)







